molecular formula C11H9Cl2NO3S B2647570 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-82-5

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2647570
CAS No.: 338953-82-5
M. Wt: 306.16
InChI Key: BHAWJOHZTFCGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound with a unique structure that includes a dichlorobenzyl group attached to a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazinane derivatives with altered functional groups .

Scientific Research Applications

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with cellular proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 4-Chlorobenzyl chloride
  • 3,4-Dichlorobenzyl bromide

Uniqueness

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its combined structural features of the dichlorobenzyl group and the thiazinane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAWJOHZTFCGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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